![molecular formula C10H12F3NO B11889476 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone CAS No. 681283-60-3](/img/structure/B11889476.png)
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(1-azaspiro[44]non-7-en-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and azaspiro structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone typically involves the reaction of 1-azaspiro[4.4]non-7-ene with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the development of new materials with specific properties such as corrosion resistance.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. This makes it a valuable tool in biochemical research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-yl)ethanone: Lacks the double bond present in the original compound.
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-6-en-1-yl)ethanone: Similar structure but with a different position of the double bond.
Uniqueness
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both trifluoromethyl and azaspiro groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
681283-60-3 |
|---|---|
Fórmula molecular |
C10H12F3NO |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
1-(1-azaspiro[4.4]non-7-en-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8(15)14-7-3-6-9(14)4-1-2-5-9/h1-2H,3-7H2 |
Clave InChI |
UYPDSCYIBRMKPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC=CC2)N(C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


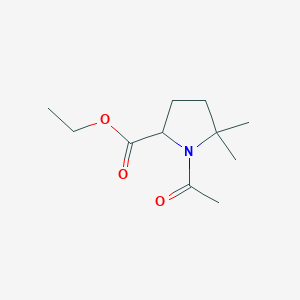

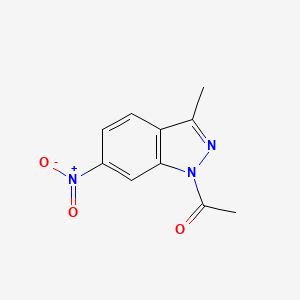
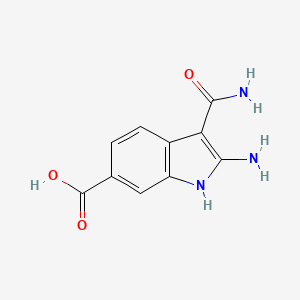
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)

![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)

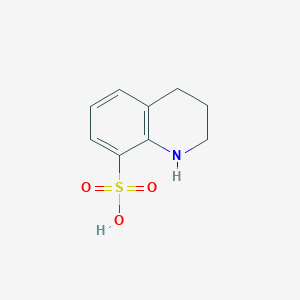

![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
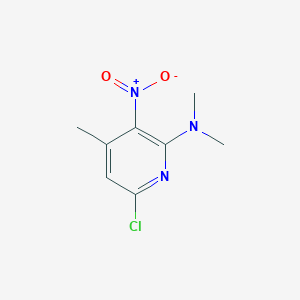

![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
